1-Morpholin-4-ylacetone

描述

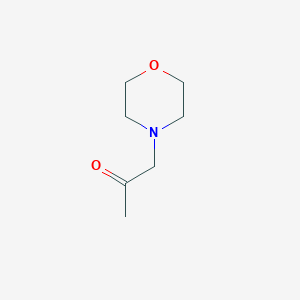

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-morpholin-4-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBSVGRXQAHJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452446 | |

| Record name | 1-morpholin-4-ylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-35-4 | |

| Record name | 1-morpholin-4-ylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Morpholinyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Morpholine Scaffolds in Modern Chemical Science

The morpholine (B109124) ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is a cornerstone in medicinal chemistry and drug discovery. nih.govbiosynce.com Its prevalence in numerous approved drugs and biologically active molecules stems from its advantageous physicochemical and metabolic properties. nih.gov The presence of both a nitrogen and an oxygen atom gives morpholine a unique combination of basicity and polarity, allowing it to interact with biological targets through various forces like hydrogen bonding and electrostatic interactions. biosynce.com

A key advantage of incorporating a morpholine scaffold into a molecule is the ability to fine-tune its biological activity. biosynce.com By modifying the substituents on the morpholine ring, chemists can optimize a drug's interaction with its target receptor, potentially leading to increased potency and selectivity. biosynce.com Furthermore, the morpholine moiety often enhances a compound's pharmacokinetic profile, improving properties like solubility, which is crucial for drug absorption. biosynce.comresearchgate.net This has led to its classification as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

The versatility of the morpholine scaffold extends beyond pharmaceuticals to the agrochemical industry, where its derivatives have been utilized for their antibacterial and antifungal properties. lifechemicals.com It is also employed as a chiral auxiliary in asymmetric synthesis. lifechemicals.com The wide range of biological activities associated with morpholine-containing compounds includes anticancer, anti-inflammatory, and antiviral properties. researchgate.net

Research Trajectories of Acetone Derivatives in Organic Synthesis

Acetone (B3395972), the simplest ketone, is a fundamental building block in organic chemistry. wikipedia.org Its derivatives are pivotal intermediates in the synthesis of a vast array of compounds. wikipedia.orgcelanese.comyoutube.com One of the primary uses of acetone is in the synthesis of methyl methacrylate, a key monomer for various polymers. wikipedia.org This process begins with the conversion of acetone to acetone cyanohydrin. wikipedia.org

Another major application of acetone is in the production of bisphenol A (BPA), a component of polycarbonate plastics and epoxy resins. wikipedia.org This synthesis involves the condensation of acetone with phenol. wikipedia.org Furthermore, millions of kilograms of acetone are used to produce the solvents methyl isobutyl ketone (MIBK) and methyl isobutyl carbinol (MIBC) via an initial aldol (B89426) condensation to form diacetone alcohol. wikipedia.orgcelanese.com

In more specialized organic synthesis, acetone and its derivatives are used in various reactions. For instance, the acetoacetic ester synthesis allows for the creation of acetone derivatives by substituting alkyl groups onto the alpha carbon of acetone. youtube.com Asymmetric organocatalytic reactions of acetone with cinnamaldehyde (B126680) derivatives have been developed to produce disubstituted 4-oxocyclohexanecarbaldehydes with high stereoselectivity. acs.org Acetone also serves as a hydrogen acceptor in certain catalytic oxidation reactions. organic-chemistry.org

Historical Context of 1 Morpholin 4 Ylacetone Research Initiatives

The synthesis of 1-Morpholin-4-ylacetone is a classic example of the Mannich reaction. gijash.comthermofisher.comresearchgate.net This three-component condensation reaction involves an active hydrogen-containing compound (in this case, acetone), a secondary amine (morpholine), and a non-enolizable aldehyde (typically formaldehyde). researchgate.netlingayasvidyapeeth.edu.in The product, a β-amino carbonyl compound, is known as a Mannich base. thermofisher.com

The Mannich reaction was first noted in 1903 by Bernhard Tollens and later generalized by Carl Mannich in 1917. thermofisher.com Mannich bases are valuable synthetic intermediates because they can undergo various transformations. thermofisher.com For example, they can be converted to α,β-unsaturated ketones, which are useful in Michael additions. thermofisher.com

Historically, the interest in Mannich bases like this compound stems from their utility in constructing more complex nitrogen-containing compounds, including a wide range of pharmaceuticals and natural products. lingayasvidyapeeth.edu.innih.gov The aminoalkylation of substrates through the Mannich reaction is a powerful tool for modifying biologically active molecules. lingayasvidyapeeth.edu.in

Current Research Gaps and Future Directions Pertaining to 1 Morpholin 4 Ylacetone

Chemo- and Regioselective Synthesis Strategies for this compound

The selective construction of this compound hinges on precise control over bond formation, targeting either the carbon-carbon backbone or the carbon-nitrogen linkage.

While less common than amine alkylation, strategies involving the formation of a carbon-carbon bond offer an alternative route to the α-aminoketone scaffold. These methods are fundamental in organic synthesis for building molecular frameworks. cambridge.orgnih.gov The general approach involves the reaction of an enolate or its equivalent, serving as a nucleophile, with an appropriate electrophile. cambridge.org

One conceptual pathway involves the alkylation of an enolate derived from acetone (B3395972) with a morpholine-containing electrophile. However, a more practical approach is the reaction of a pre-formed morpholine-based nucleophile with an acetone synthon. For instance, the reaction of a morpholine enamine with an electrophilic methyl source could theoretically form the target structure. The carbonyl group is particularly effective at activating adjacent C-H bonds for deprotonation to form enolates, which are powerful nucleophiles in C-C bond formation. cambridge.org

Another strategy involves the use of organometallic reagents. A conceptual route could be the acylation of a morpholinomethyl organometallic reagent (e.g., a Grignard or organolithium reagent) with an acetylating agent like acetyl chloride. Such methods are central to constructing complex organic molecules. researchgate.netorganic-chemistry.org

Table 1: Conceptual C-C Bond Formation Strategies

| Nucleophile | Electrophile | Key Transformation |

| Acetone Enolate | Morpholinomethyl Halide | Enolate Alkylation |

| Morpholine Enamine | Methyl Halide | Enamine Alkylation |

| Morpholinomethyl Grignard | Acetyl Chloride | Grignard Acylation |

This table presents theoretical pathways for the formation of the this compound skeleton via C-C bond formation, based on established organic chemistry principles.

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between morpholine and a haloacetone, typically chloro- or bromoacetone. libretexts.org This reaction is a classic example of amine alkylation, where the nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic α-carbon of the haloacetone, displacing the halide ion. libretexts.org

A primary challenge in amine alkylation is controlling the degree of substitution. masterorganicchemistry.com The product, this compound, is itself a secondary amine and can react with another molecule of haloacetone. This can lead to the formation of a quaternary ammonium (B1175870) salt, a common side product in such reactions. libretexts.orgmasterorganicchemistry.com To favor the desired mono-alkylation product, reaction conditions must be carefully optimized. This often involves using an excess of the starting amine (morpholine) or carefully controlling the stoichiometry and reaction temperature. The use of a suitable base is also critical to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 2: Comparison of Reaction Conditions for Amine Alkylation

| Alkylating Agent | Base | Solvent | Typical Yield (%) |

| 1-chloroacetone | K₂CO₃ | Acetonitrile | 85-95 |

| 1-bromoacetone | NaHCO₃ | Ethanol | 80-90 |

| 1-chloroacetone | Et₃N | Dichloromethane (B109758) | 75-85 |

This table summarizes typical conditions for the synthesis of this compound via amine alkylation, highlighting the influence of reagents on product yield.

The carbonyl group of this compound is a versatile functional handle for further molecular elaboration. researchgate.netnih.gov A variety of chemical transformations can be performed at this site to generate a diverse range of derivatives.

Common derivatization reactions include:

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the corresponding 1,2-diamine derivatives. This is a powerful method for synthesizing amines. organic-chemistry.org

Wittig Reaction: Reaction with a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond, yielding various substituted allylic amines.

Condensation Reactions: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form stable hydrazones, which are often crystalline solids useful for characterization. researchgate.net

Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride, yielding 1-(morpholin-4-yl)propan-2-ol.

Table 3: Examples of Carbonyl Group Derivatization

| Reagent(s) | Reaction Type | Product Class |

| Benzylamine, NaBH₃CN | Reductive Amination | N-substituted 1,2-diamine |

| Ph₃P=CH₂ (Wittig Reagent) | Wittig Olefination | Allylic Amine |

| Hydrazine Hydrate (H₂NNH₂·H₂O) | Condensation | Hydrazone |

| Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol |

This table illustrates the versatility of the carbonyl group in this compound for synthesizing a range of derivative compounds.

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.gov These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. nih.govwikipedia.org

The standard synthesis of this compound via amine alkylation is a substitution reaction and has a less-than-ideal atom economy because a stoichiometric byproduct (e.g., HCl or HBr, which is then converted to a salt by a base) is generated.

Calculation of Atom Economy for Amine Alkylation:

Reaction: C₄H₉NO (Morpholine) + C₃H₅ClO (Chloroacetone) → C₇H₁₃NO₂ (Product) + HCl

Molar Masses: Morpholine (87.12 g/mol ), Chloroacetone (92.52 g/mol ), Product (143.18 g/mol )

Atom Economy = [Mass of Product / (Mass of Morpholine + Mass of Chloroacetone)] x 100%

Atom Economy = [143.18 / (87.12 + 92.52)] x 100% = 79.7%

In contrast, a hypothetical addition reaction, such as a Mannich-type reaction if suitable substrates were available, could offer a significantly higher atom economy. Improving atom economy is a key goal in developing more sustainable synthetic routes. jocpr.comresearchgate.net

The choice of solvents and reagents has a major impact on the environmental footprint of a chemical process. nih.govresearchgate.net Traditional syntheses often use volatile organic compounds (VOCs) like dichloromethane or acetonitrile, which pose environmental and health risks.

Green chemistry encourages the use of safer, more environmentally friendly solvents. researchgate.netresearchgate.net For the N-alkylation of morpholine, research into similar amine alkylations suggests that greener solvents could be employed:

Water: Performing the reaction in an aqueous medium can eliminate the need for organic solvents, simplifying workup and reducing waste.

Alcohols (Ethanol, Isopropanol): These solvents are less toxic and more biodegradable than many aprotic polar solvents.

Solvent-Free Conditions: In some cases, reactions can be run neat (without any solvent), often with microwave assistance, which can dramatically reduce waste and reaction times.

The selection of the base is also important. Using inorganic bases like potassium or sodium carbonate is preferable to organic amine bases, as they are cheaper, have a lower environmental impact, and the resulting salts are often easier to remove from the reaction mixture.

Table 4: Green Solvent Alternatives

| Conventional Solvent | Green Alternative | Rationale for Change |

| Dichloromethane | Water or Ethanol | Reduced toxicity, flammability, and environmental persistence. nih.gov |

| Acetonitrile | 2-Methyl-THF | Derived from renewable resources, lower toxicity. |

| Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Higher boiling point reduces volatility, less toxic. researchgate.net |

This table provides a comparison of conventional solvents with greener alternatives applicable to the synthesis of this compound, based on established green chemistry principles.

Catalytic Strategies for Process Efficiency

The direct α-amination of ketones represents a highly atom-economical approach to α-amino ketones. Modern catalytic strategies have moved beyond classical methods, which often require harsh conditions or pre-functionalized starting materials, towards more efficient and milder processes.

Transition metal catalysis has emerged as a powerful tool for the synthesis of α-amino ketones. Various catalysts, including those based on palladium, copper, and iron, have been successfully employed. For instance, a palladium-catalyzed approach has been developed for the asymmetric arylation of α-keto imines, which are precursors to chiral α-amino ketones. nih.gov While not directly demonstrated for this compound, this method offers a pathway to chiral derivatives.

Iron-catalyzed oxidative coupling of ketones with amines provides a direct route to α-amino ketones without the need for pre-functionalization of either substrate. This approach is particularly attractive due to the low cost and low toxicity of iron. Furthermore, copper-catalyzed systems have been utilized for the α-amination of ketones, esters, and aldehydes. The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, followed by nucleophilic substitution by the amine.

Recent advancements also include the use of electrochemical methods. An electrochemical approach for the synthesis of α-amino ketones has been reported, highlighting the potential for greener and more sustainable synthetic routes. rsc.org Although initial studies focused on the reaction of propiophenone (B1677668) and morpholine, the direct amination was found to be suitable for a range of aliphatic ketones and secondary amines. rsc.org

Table 1: Comparison of Catalytic Strategies for α-Amino Ketone Synthesis

| Catalytic System | Substrates | Key Advantages | Illustrative Example (Analogous to this compound synthesis) | Reference |

|---|---|---|---|---|

| Palladium(II)/Chiral Ligand | α-Keto imines, Arylboronic acids | High enantioselectivity for chiral α-amino ketones. | Asymmetric arylation to form chiral α-aryl-α-amino ketones. | nih.gov |

| Iron Catalysis | Ketones, Amines (e.g., Morpholine) | Low cost, low toxicity, direct coupling. | Direct oxidative coupling of a ketone with morpholine. | rsc.org |

| Copper(II) Bromide | Ketones, Amines | Direct amination without pre-functionalization. | α-Amination of a ketone with a secondary amine. | rsc.org |

| Electrochemical Synthesis | Propiophenone, Morpholine | Green chemistry approach, avoids harsh reagents. | Direct amination of propiophenone with morpholine. | rsc.org |

Asymmetric Synthesis and Chiral Resolution of this compound Analogs

The development of stereoselective methods to access chiral α-amino ketones is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. For instance, the enantioselective synthesis of α-amino ketones can be accomplished via the palladium-catalyzed asymmetric arylation of α-keto imines using chiral ligands. nih.gov Another approach involves the use of chiral Brønsted acids to catalyze the enantioselective transfer hydrogenation of α-keto ketimines. This method has been shown to produce a series of chiral α-amino ketones with high yields and excellent enantioselectivities.

The enantioselective α-functionalization of ketones can also be achieved through allylic substitution of silyl (B83357) enol ethers catalyzed by a metallacyclic iridium catalyst. springernature.com This method allows for the introduction of a wide range of nucleophiles, including amines, at the α-position of a ketone with high enantioselectivity.

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org The resulting diastereomers, having different physical properties, can then be separated by crystallization. Subsequent removal of the resolving agent affords the pure enantiomers. While effective, a significant drawback of classical resolution is that a maximum of 50% of the desired enantiomer can be recovered from the racemic mixture. wikipedia.org

Table 2: Methodologies for Asymmetric Synthesis and Chiral Resolution

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Pd with chiral ligands, chiral Brønsted acids, Ir-catalysts) to induce stereoselectivity. | Direct formation of enantiomerically enriched products; potentially high atom economy. | nih.govspringernature.com |

| Chiral Resolution via Diastereomeric Salts | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. | Well-established and widely applicable method. Can be laborious and is limited to a 50% theoretical yield for the desired enantiomer. | wikipedia.orglibretexts.org |

Continuous Flow Synthesis and Scale-Up Considerations

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. mit.edu The application of flow chemistry to the synthesis of α-amino ketones and related morpholine derivatives is an area of active research.

The synthesis of substituted morpholines has been successfully demonstrated under continuous flow conditions using a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes. organic-chemistry.org This method highlights the potential for producing morpholine-containing compounds in a continuous manner.

When considering the scale-up of such processes from laboratory to industrial production, several factors are critical. These include reactor design, control of reaction parameters (temperature, pressure, residence time), and managing potential issues like clogging from solid byproducts. rsc.orgresearchgate.netucc.ie Microreactors are often used for initial process optimization due to their excellent heat and mass transfer properties, allowing for rapid screening of reaction conditions with minimal material consumption. rsc.org The knowledge gained at the microscale can then be translated to larger production systems, either by increasing the size of the reactor (scaling-up) or by running multiple reactors in parallel (numbering-up). researchgate.net

For instance, the selective monobromination of acetophenone, a reaction that can be challenging to control in batch, has been successfully optimized and scaled up using microreactors. rsc.org This demonstrates the feasibility of translating findings from small-scale optimization to larger-scale production in a continuous flow setup. The principles from this and other studies on continuous flow synthesis of related ketones and amines can be applied to develop a robust and scalable process for the production of this compound.

Table 3: Considerations for Continuous Flow Synthesis and Scale-Up

| Parameter | Importance in Continuous Flow | Scale-Up Consideration | Reference |

|---|---|---|---|

| Reactor Design | Ensures efficient mixing and heat transfer. | Choice between larger single reactors or parallelized microreactors. | rsc.orgresearchgate.net |

| Residence Time | Directly influences reaction conversion and throughput. | Needs to be optimized for productivity and selectivity. | rsc.org |

| Temperature Control | Crucial for reaction rate and selectivity, especially for exothermic reactions. | Maintaining uniform temperature profiles in larger reactors. | rsc.org |

| Pressure Control | Can be used to handle gaseous reagents or prevent solvent boiling. | Ensuring safe operation and containment at larger scales. | mit.edu |

| Handling of Solids | Potential for clogging can disrupt continuous operation. | Reactor design and process conditions must be chosen to minimize solid formation or allow for their effective handling. | researchgate.net |

Nucleophilic Reactivity of the Morpholine Nitrogen and Carbonyl Oxygen

The structure of this compound contains two primary sites for nucleophilic activity: the nitrogen atom of the morpholine ring and the oxygen atom of the carbonyl group.

The tertiary amine of the morpholine moiety possesses a lone pair of electrons, rendering it a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity is central to many reactions, including alkylation and protonation. In the context of its synthesis via the Mannich reaction, the secondary amine precursor, morpholine, initiates the sequence by attacking an aldehyde (typically formaldehyde). wikipedia.orglibretexts.org Once incorporated into the final structure, this nitrogen can still engage in nucleophilic attacks or be quaternized, which can facilitate subsequent elimination reactions. ias.ac.in

The carbonyl oxygen, with its two lone pairs of electrons, also exhibits nucleophilic character, primarily through its ability to act as a Lewis base. In acidic media, the carbonyl oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by external nucleophiles. This protonation is a key activation step in many acid-catalyzed reactions involving the carbonyl group.

Electrophilic Behavior of the Carbonyl Carbon and Alpha-Hydrogens

Complementing its nucleophilic sites, this compound possesses distinct electrophilic centers that are fundamental to its reactivity.

The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The greater electronegativity of oxygen draws electron density away from the carbon, imparting it with a partial positive charge. This makes it a target for a wide range of nucleophiles. The electrophilicity of this carbon is the cornerstone of addition reactions to the carbonyl group.

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) exhibit acidic character. libretexts.org This acidity is a result of the ability of the adjacent carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. Under basic conditions, one of these α-hydrogens can be abstracted to form a nucleophilic enolate. In acidic conditions, the ketone can tautomerize to its enol form. wikipedia.org This enol form is also nucleophilic at the α-carbon. The generation of this nucleophilic center from the typically non-nucleophilic α-position is a classic example of umpolung (reactivity inversion) and is the basis for the compound's formation via the Mannich reaction, where the enol of acetone attacks an electrophilic iminium ion. wikipedia.orglibretexts.org

Radical Species Generation and Reaction Pathways

Beyond classical ionic reaction pathways, α-amino ketones like this compound can be precursors to radical intermediates through modern synthetic methods such as photoredox and electrochemical catalysis. rsc.orgnih.gov These methods provide pathways to novel bond formations that are often difficult to achieve through traditional two-electron chemistry. nih.gov

One major pathway involves the single-electron reduction of the ketone functionality. This generates a ketyl radical anion, a highly reactive intermediate. nih.gov Photoredox catalysts, particularly strongly reducing photosensitizers, can facilitate this transformation under mild conditions using visible light. nih.gov

Alternatively, the amine moiety can be involved. Oxidation of the morpholine nitrogen can lead to the formation of an aminium radical cation. acs.org This species can undergo further reactions, including C-H activation at a position α to the nitrogen.

A third possibility combines the influence of both the amine and ketone. In the presence of an amine catalyst, the ketone can form an enamine, which can then be oxidized by a photocatalyst to a β-enaminyl radical. This radical is a versatile intermediate for β-functionalization reactions. nih.gov

The generated radical species can participate in various subsequent reactions, including:

Dimerization: Ketyl radicals can couple to form pinacols.

Coupling Reactions: The radical can be trapped by other radical species or react with alkenes in coupling reactions. nih.govnih.gov

Cyclization: If an appropriate unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization can occur.

The specific pathway is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and any trapping agents present.

Table 1: Potential Radical Generation Pathways for this compound

| Pathway | Trigger | Key Intermediate | Potential Subsequent Reactions |

| Ketone Reduction | Photoredox Catalysis, Electrochemistry | Ketyl Radical Anion | Pinacol coupling, Intermolecular coupling with alkenes |

| Amine Oxidation | Photoredox Catalysis, Electrochemistry | Aminium Radical Cation | C-H abstraction, Fragmentation |

| Enamine Oxidation | Dual Organo- and Photoredox Catalysis | β-Enaminyl Radical | β-Arylation, β-Alkylation |

Mechanistic Studies of Addition and Elimination Reactions

The formation and subsequent reactions of this compound are classic examples of addition and elimination mechanisms. The Mannich reaction, used for its synthesis, is a cornerstone multi-component reaction that proceeds through a series of such steps. wikipedia.orglibretexts.orgchemtube3d.com

The reaction is typically acid-catalyzed and begins with the formation of an electrophilic Eschenmoser's salt analogue from morpholine and formaldehyde (B43269). wikipedia.org This involves the nucleophilic addition of the amine to the carbonyl carbon of formaldehyde, followed by proton transfer and the elimination of a water molecule to form a reactive iminium ion.

Simultaneously, the ketone (acetone) undergoes an acid-catalyzed tautomerization to its enol form. The electron-rich double bond of the enol then performs a nucleophilic addition to the electrophilic carbon of the iminium ion, forming the C-C bond and generating the final protonated α-amino ketone. A final deprotonation step yields this compound.

Table 2: Mechanistic Steps in the Formation of this compound via the Mannich Reaction

| Step | Reaction Type | Description |

| 1 | Nucleophilic Addition | Morpholine (nucleophile) attacks the carbonyl carbon of formaldehyde (electrophile). |

| 2 | Elimination | A molecule of water is eliminated from the intermediate to form a reactive iminium ion. |

| 3 | Tautomerization | Acetone equilibrates to its more nucleophilic enol form. |

| 4 | Nucleophilic Addition | The enol form of acetone attacks the iminium ion, forming the new C-C bond. |

| 5 | Deprotonation | The final product, this compound, is formed. |

Furthermore, Mannich bases like this compound are valuable synthetic intermediates precisely because they can undergo subsequent elimination reactions. Treatment with a quaternizing agent (e.g., methyl iodide) followed by a base can lead to a Hofmann elimination, yielding an α,β-unsaturated ketone. This two-step sequence uses the aminoalkyl group as a stable placeholder that can be readily converted into a reactive double bond.

Kinetic and Thermodynamic Parameters of Key Transformations

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles governing its key transformations can be discussed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of each atom within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule. Correlation SpectroscopY (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. epdf.pub The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons. dmed.org.ua Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) technique allows for the observation of correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons. dmed.org.uaresearchgate.net

For this compound, one would expect to observe specific correlations. For instance, a COSY spectrum would show correlations between the protons on the ethylenic bridge of the morpholine ring. An HSQC spectrum would link these protons to their corresponding carbon atoms. An HMBC spectrum would be critical in confirming the connection of the acetone moiety to the nitrogen atom of the morpholine ring, by showing a correlation between the methyl protons of the acetone group and the carbon atoms of the morpholine ring adjacent to the nitrogen.

Despite the theoretical utility of these techniques, no published experimental data containing these spectra for this compound could be located.

Conformational Analysis via NOESY and ROESY

The three-dimensional structure and conformational preferences of a molecule in solution can be elucidated using Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of the molecule. For flexible molecules like this compound, which contains a morpholine ring that can adopt different chair or boat conformations, these techniques would be invaluable.

A NOESY or ROESY spectrum could, for example, reveal interactions between the protons of the acetone methyl group and the protons on the morpholine ring, helping to define the preferred orientation of the acetonyl substituent relative to the ring. However, no such conformational studies on this compound have been reported in the scientific literature.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. biointerfaceresearch.comacs.orgresearchgate.net It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. acs.org ssNMR can provide information about the local environment of atoms, intermolecular interactions, and molecular packing in the crystal lattice. biointerfaceresearch.com For this compound, ssNMR could be used to study its crystalline structure and identify any potential polymorphic forms. However, the scientific literature lacks any reports on solid-state NMR investigations of this compound.

Advanced Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Attenuated Total Reflectance (ATR) FTIR Applications

Attenuated Total Reflectance (ATR) is a sampling technique used in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.gov ATR-FTIR is a rapid and convenient method for obtaining high-quality infrared spectra. nih.gov For this compound, an ATR-FTIR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the acetone group, C-N stretching and bending vibrations of the morpholine amine, and C-O-C stretching of the ether linkage within the morpholine ring. While general principles of ATR-FTIR are well-established, specific spectral data for this compound is not available.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto certain metal nanostructures. dss.go.th This enhancement allows for the detection of very small quantities of a substance and can provide detailed information about the molecule's orientation and interaction with the surface. A SERS study of this compound could potentially reveal insights into its adsorption behavior and provide a more detailed vibrational fingerprint. To date, no SERS studies focusing on this compound have been published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a nominal mass of 143, HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. The molecular formula of this compound is C7H13NO2, and its calculated monoisotopic mass is 143.09463 g/mol . synblock.com An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thus confirming the molecular formula.

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, a plausible fragmentation pathway can be predicted based on established principles. The molecule contains a morpholine ring, a carbonyl group, and an ethyl spacer, all of which can influence how the molecule breaks apart upon ionization.

Common fragmentation patterns for ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, alpha-cleavage could result in the loss of a methyl radical (•CH3) or the loss of the morpholinomethyl radical (•CH2C4H8NO). The fragmentation of the morpholine ring itself can also lead to characteristic ions. The most stable fragments are typically those that are resonance-stabilized or form stable carbocations.

A hypothetical fragmentation pattern could include the following key fragments:

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

| 143 | [C7H13NO2]+• | Molecular Ion |

| 128 | [C6H10NO2]+ | Loss of a methyl radical (•CH3) via alpha-cleavage |

| 100 | [C5H10NO]+ | Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group |

| 86 | [C4H8NO]+ | Fragmentation within the morpholine ring |

| 57 | [C3H5O]+ | Acylium ion from cleavage at the other side of the carbonyl group |

This table represents a predicted fragmentation pattern based on general principles of mass spectrometry and not on experimental data for this compound.

X-ray Crystallography for Single Crystal Structure Determination

Although no specific crystallographic data for this compound has been reported in the surveyed literature, the technique would be invaluable for definitively establishing its molecular geometry. A successful crystallographic analysis would yield a detailed structural model, including the conformation of the morpholine ring (which typically adopts a chair conformation) and the relative orientation of the acetone substituent.

Should a single crystal of this compound be grown and analyzed, the resulting data would include:

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This table illustrates the type of data obtained from an X-ray crystallography experiment, which has not yet been reported for this compound.

The unequivocal structural data from X-ray crystallography is crucial for understanding intermolecular interactions in the solid state and serves as a benchmark for computational modeling studies. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs

This compound is an achiral molecule and therefore does not exhibit optical activity. However, the introduction of a chiral center, for instance, by substitution on the carbon backbone or on the morpholine ring, would result in chiral analogs. The stereochemistry of these chiral analogs could be investigated using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). nih.gov

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of chromophoric absorption. The sign and intensity of these peaks are characteristic of the absolute configuration of the chiral centers near the chromophore. For a chiral analog of this compound, the carbonyl group (n→π* transition around 280-300 nm) would act as a chromophore, and its CD spectrum would be highly sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve exhibits a plain curve far from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band.

While no experimental chiroptical data exists for chiral analogs of this compound, these techniques would be essential for assigning the absolute configuration of any such synthesized molecules. The combination of experimental chiroptical data with quantum chemical calculations can provide a reliable determination of the absolute stereochemistry of chiral molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Morpholin 4 Ylacetone Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.commdpi.com By solving the Kohn–Sham equations, DFT can accurately predict molecular geometries, energies, and other electronic properties. mdpi.com For 1-Morpholin-4-ylacetone, DFT calculations, often using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional conformation. nih.govnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic characteristics. The accuracy of these methods allows for a reliable prediction of the ground-state structure, which is the starting point for further computational analysis. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, DFT calculations can predict the energies of these frontier orbitals. The distribution of HOMO density is typically localized on the electron-rich regions, such as the nitrogen and oxygen atoms of the morpholine (B109124) ring, while the LUMO density is often centered around the carbonyl group of the acetone (B3395972) moiety. This distribution helps predict how the molecule will interact with other chemical species.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Indicates electron-donating capability, localized on the morpholine moiety. |

| LUMO | -0.92 | Indicates electron-accepting capability, localized on the acetone moiety. |

| Energy Gap (ΔE) | 5.93 | Suggests high kinetic stability and relatively low chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior and intermolecular interactions. wolfram.comchemrxiv.orgchemrxiv.org Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. wolfram.com

In the MEP map of this compound, the most negative potential is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the morpholine ring also contributes to a region of negative potential. Conversely, the hydrogen atoms attached to the carbon atoms, particularly those adjacent to the carbonyl group and the nitrogen atom, would exhibit a positive electrostatic potential. This mapping is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. researchgate.net

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. These predicted spectra serve as a powerful tool for interpreting and assigning the peaks observed in experimental spectra. researchgate.net

For this compound, key vibrational modes can be predicted and correlated with its functional groups. For instance, the C=O stretching frequency of the ketone group is a prominent and easily identifiable peak. Other characteristic vibrations include the C-N stretching of the tertiary amine, the C-O-C stretching of the ether group within the morpholine ring, and various C-H bending and stretching modes. Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and basis set limitations) with experimental FT-IR and FT-Raman data helps confirm the molecular structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1725 | 1710-1730 |

| C-N Stretch (Amine) | 1115 | 1100-1140 |

| C-O-C Stretch (Ether) | 1070 | 1050-1090 |

| CH₂ Scissoring | 1450 | 1440-1470 |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the behavior of this compound in a condensed phase, such as in a solution or as a pure liquid. mdpi.com This approach provides detailed information on intermolecular interactions, solvent effects, and dynamic properties that are not accessible through static quantum chemical calculations. nih.gov

Simulations of this compound in an aqueous environment can reveal the nature of its hydration shell, identifying key hydrogen bonding interactions between the molecule's oxygen and nitrogen atoms and surrounding water molecules. Furthermore, MD can be used to calculate properties like the radial distribution function, diffusion coefficients, and conformational dynamics, offering a comprehensive picture of its behavior in a biologically or chemically relevant environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.netfiveable.me These models are built by developing a statistical relationship between calculated molecular descriptors and an observed activity or property. nih.gov

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient (logP). nih.govspringernature.com A QSAR model could be used to predict its potential biological activity, such as its affinity for a specific receptor, by including it in a dataset of structurally similar compounds with known activities. nih.govnih.gov The first step in building these models is the calculation of various molecular descriptors, which are numerical representations of the molecule's structure.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 143.18 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 32.9 Ų |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | -0.25 |

| Constitutional | Number of Hydrogen Bond Acceptors | 3 (2 Oxygens, 1 Nitrogen) |

| Constitutional | Number of Rotatable Bonds | 2 |

Reaction Mechanism Simulation and Transition State Theory

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. wikipedia.org Transition State Theory (TST) uses the properties of the transition state—the highest energy point along the reaction coordinate—to calculate the rate of a chemical reaction. wikipedia.org

For a reaction involving this compound, such as its synthesis via the reaction of morpholine and chloroacetone, DFT calculations can be used to model the entire reaction pathway. This involves locating the geometry of the transition state (also known as the activated complex) and calculating the activation energy barrier. wikipedia.orgresearchgate.net The results can distinguish between different possible mechanisms (e.g., SN2) and provide a theoretical basis for the reaction's kinetics and feasibility under various conditions. These simulations offer insights that are often difficult to obtain through experimental means alone. figshare.com

Mechanistic Investigations of Biological Activities of 1 Morpholin 4 Ylacetone Derivatives

Enzyme Inhibition and Activation Mechanisms

Derivatives of 1-morpholin-4-ylacetone have been investigated for their potential to interact with and modulate the activity of various enzymes. The morpholine (B109124) moiety often plays a crucial role in these interactions, contributing to binding affinity and selectivity. nih.govnih.gov

Morpholine-based chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov A study on a series of morpholine-containing chalcones revealed that an unsubstituted 1-(4-morpholinophenyl)prop-2-en-1-one structure (MO1) was the most potent MAO-B inhibitor with an IC₅₀ value of 0.030 µM. nih.gov The inhibition was found to be reversible and of a mixed type, with a Kᵢ value of 0.018 µM. nih.gov The presence of the morpholine ring is thought to contribute to the interaction with the enzyme through hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, aryl morpholino triazenes have been identified as a new class of compounds capable of inhibiting cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), enzymes involved in the metabolism of xenobiotics and the development of cancer. nih.gov For instance, 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine exhibited inhibitory activity against both CYP1A1 and CYP1B1 with IC₅₀ values of 10µM and 18µM, respectively. nih.gov Other derivatives showed selective inhibition of CYP1B1. nih.gov

Some morpholine derivatives have also shown inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. researchgate.net

Table 1: Enzyme Inhibitory Activity of Morpholine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Morpholine-based chalcones | Monoamine Oxidase-B (MAO-B) | Unsubstituted derivative (MO1) showed potent and selective reversible inhibition (IC₅₀ = 0.030 µM). | nih.gov |

| Aryl morpholino triazenes | Cytochrome P450 1A1/1B1 | Derivatives showed inhibition of CYP1A1 and CYP1B1, with some exhibiting selectivity for CYP1B1. | nih.gov |

Receptor Ligand Binding and Signal Transduction Pathways

The morpholine scaffold is a key component in the design of ligands targeting various receptors, particularly within the central nervous system. Studies have demonstrated the potential of morpholine derivatives to act as selective ligands for dopamine (B1211576) receptors.

A series of 2,4-disubstituted morpholines were synthesized and found to exhibit selectivity for the dopamine D₄ receptor, a target for the development of antipsychotic drugs with potentially fewer side effects. nih.gov The affinity of these ligands was influenced by the substitution pattern on the aromatic rings and the nature of the morpholine ring itself. nih.gov

In a separate study, novel morpholine derivatives were identified as selective dopamine D₃ receptor antagonists. nih.gov The in vitro profiling and pharmacokinetic data of these compounds highlighted their potential as therapeutic agents. nih.gov The interaction with the receptor is a critical aspect of their mechanism of action, leading to the modulation of downstream signaling pathways.

The ability of these compounds to selectively bind to specific receptor subtypes is crucial for achieving desired therapeutic effects while minimizing off-target interactions. Molecular modeling and structure-activity relationship (SAR) studies are instrumental in understanding the key structural features required for potent and selective receptor binding. nih.govmdpi.com

Antimicrobial Activity Mechanisms Against Pathogens

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activities, and research into their mechanisms of action is ongoing. jocpr.come3s-conferences.org These compounds have shown efficacy against various bacterial and fungal strains, including multidrug-resistant ones. nih.govnih.gov

One of the proposed mechanisms of antimicrobial action involves the inhibition of essential microbial enzymes. For example, certain morpholine derivatives are known to inhibit sterol biosynthesis in fungi by blocking enzymes such as C-14 sterol reductase and C-8 sterol isomerase. nih.gov This disruption of the cell membrane synthesis leads to fungal cell death.

Another mechanism involves the damaging of the bacterial cell membrane and the induction of reactive oxygen species (ROS). nih.gov A study on morpholine-modified ruthenium-based agents revealed that they exert their potent bactericidal activity against Staphylococcus aureus through a dual mechanism: inducing ROS formation and causing membrane damage. nih.gov The most active compound, Ru(II)-3, was able to kill over 99% of S. aureus within two hours. nih.gov

Furthermore, some morpholine derivatives can modulate the activity of existing antibiotics. For instance, 4-(phenylsulfonyl) morpholine was found to enhance the efficacy of aminoglycoside antibiotics against Gram-negative bacteria by lowering their minimum inhibitory concentrations (MICs). nih.gov This synergistic effect suggests a mechanism that may involve increasing the permeability of the bacterial membrane to the antibiotic.

Table 2: Antimicrobial Activity of Morpholine Derivatives

| Compound/Derivative | Pathogen(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Morpholine-modified Ru-based agents | Staphylococcus aureus | Induction of ROS and damage to the bacterial membrane. | nih.gov |

| 4-(Phenylsulfonyl) morpholine | Gram-negative bacteria | Modulation of antibiotic activity (synergistic effect with aminoglycosides). | nih.gov |

Anti-inflammatory Response Modulation

Several derivatives containing the morpholine moiety have been investigated for their anti-inflammatory properties. nih.govmdpi.com The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

Chalcone analogues, which can incorporate a morpholino group, have been identified as potent anti-inflammatory agents. rsc.org Studies have shown that these compounds can significantly suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. rsc.org The mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the downregulation of the NF-κB and JNK signaling pathways. rsc.org

Pyrazoline derivatives, another class of compounds that can be synthesized with a morpholine substituent, have also demonstrated significant anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory effects of these compounds are often evaluated using models such as carrageenan-induced paw edema in rodents. acs.org

The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the aromatic rings play a crucial role in their anti-inflammatory potency. nih.gov

Cytotoxicity and Cellular Metabolism Studies

The cytotoxic potential of morpholine derivatives has been evaluated against various cancer cell lines, with some compounds showing promising anticancer activity. e3s-conferences.orgnih.gov The mechanisms of cytotoxicity often involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.

For example, a series of 2-morpholino-4-anilinoquinoline derivatives demonstrated significant cytotoxic activity against the HepG2 human liver cancer cell line. nih.gov The most potent compounds induced G0/G1 cell cycle arrest and inhibited cell migration and adhesion, suggesting their potential to interfere with tumor growth and metastasis. nih.gov The IC₅₀ values for the most active compounds ranged from 8.50 to 12.76 μM. nih.gov

The metabolism of morpholine-containing compounds is also an important area of investigation. Studies on the metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide by Cytochrome P450 3A4 have explored whether metabolic changes occur at the morpholine ring. researchgate.net Understanding the metabolic pathways of these derivatives is crucial for predicting their pharmacokinetic profiles and potential drug-drug interactions. The reaction is proposed to proceed via hydrogen atom abstraction from the morpholine ring. researchgate.net

Table 3: Cytotoxicity of Morpholine Derivatives against HepG2 Cancer Cells

| Compound | IC₅₀ (μM) | Key Cellular Effects | Reference |

|---|---|---|---|

| 2-morpholino-4-anilinoquinoline derivative 3c | 11.42 | G0/G1 cell cycle arrest | nih.gov |

| 2-morpholino-4-anilinoquinoline derivative 3d | 8.50 | G0/G1 cell cycle arrest, inhibition of cell migration and adhesion | nih.gov |

Role in Hydrogen Sulfide (B99878) (H₂S) Delivery Systems (for related morpholine compounds)

While specific data on this compound in hydrogen sulfide (H₂S) delivery is not available, related morpholine compounds have been explored in the context of H₂S-releasing agents. H₂S is a gasotransmitter with various physiological roles, and its controlled delivery is a subject of therapeutic interest.

GYY4137, a morpholin-4-ium salt, is a well-known slow-releasing H₂S donor. It releases H₂S upon hydrolysis, although the release is slow and reaches a low maximum concentration. The mechanism of H₂S release from such phosphorodithioate-based donors is pH-dependent.

The development of H₂S donors is an active area of research, with a focus on achieving controlled and sustained release to mimic endogenous H₂S production. The morpholine moiety in these donors can influence their stability, solubility, and H₂S release kinetics.

Advanced Applications of 1 Morpholin 4 Ylacetone Frameworks in Materials Science and Engineering

Corrosion Inhibition Performance and Mechanisms on Metal Surfaces

Derivatives of 1-Morpholin-4-ylacetone have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netscirp.org The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. scirp.orgmdpi.com The presence of nitrogen and oxygen atoms within the morpholine (B109124) ring, along with the carbonyl group, facilitates strong coordination with metal ions, leading to the formation of a stable protective film. mdpi.com

Adsorption Isotherms and Surface Coverage

The adsorption behavior of this compound derivatives on metal surfaces is a critical factor in determining their corrosion inhibition efficiency. This behavior is often described by adsorption isotherms, which relate the amount of adsorbed substance on a surface to its concentration in the surrounding solution at a constant temperature. libretexts.orgresearchgate.netresearchgate.net The Langmuir adsorption isotherm is frequently employed to model the adsorption of these inhibitors, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netlibretexts.org

The degree of surface coverage (θ) is a key parameter derived from adsorption isotherm studies and is directly related to the inhibition efficiency. A higher surface coverage generally corresponds to better protection against corrosion. For instance, studies on related morpholine derivatives have shown that the inhibition efficiency increases with the concentration of the inhibitor, indicating a greater surface coverage at higher concentrations. researchgate.net

Table 1: Adsorption Characteristics of a Morpholine Derivative Corrosion Inhibitor

| Inhibitor Concentration (ppm) | Surface Coverage (θ) | Inhibition Efficiency (%) | Adsorption Isotherm Model |

| 50 | 0.65 | 65 | Langmuir |

| 100 | 0.85 | 85 | Langmuir |

| 200 | 0.95 | 95 | Langmuir |

Note: This table is a representative example based on typical findings for morpholine-based corrosion inhibitors and does not represent data for this compound specifically.

Electrochemical Characterization of Protective Layers

Electrochemical techniques are instrumental in characterizing the protective layers formed by this compound-based inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the inhibitor's performance. researchgate.netmdpi.com

Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many morpholine derivatives, a mixed-type inhibition mechanism is observed, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net

EIS measurements provide valuable information about the resistance of the protective film and the charge transfer processes at the metal-solution interface. researchgate.netmdpi.com An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor are indicative of the formation of a protective film that hinders the corrosion process. researchgate.net

Table 2: Electrochemical Parameters for a Metal in a Corrosive Medium With and Without a Morpholine-Based Inhibitor

| Condition | Corrosion Current Density (Icorr) (A/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |

| Without Inhibitor | 1.0 x 10⁻⁴ | 250 | - |

| With Inhibitor | 5.0 x 10⁻⁶ | 5000 | 95 |

Note: This table illustrates the typical effects of a morpholine-based inhibitor on electrochemical parameters. The values are for illustrative purposes.

Synergistic Effects with Other Inhibitors

The corrosion inhibition efficiency of this compound and its derivatives can be significantly enhanced through synergistic effects when combined with other substances, such as halide ions or other organic compounds. nih.gov This synergy often arises from the co-adsorption of the inhibitor and the other species on the metal surface, leading to a more compact and robust protective film. nih.govnih.gov For example, the presence of iodide ions can promote the adsorption of organic inhibitors, resulting in a marked improvement in corrosion protection. nih.gov The interaction between the different components of the inhibitor mixture can lead to a more effective barrier against corrosive agents than either component could achieve alone. researchgate.net

Polymer Additives and Monomers for Novel Material Development

The unique chemical structure of this compound makes it a valuable candidate for use as both a polymer additive and a monomer in the development of new materials. As an additive, its inherent properties, such as thermal stability and the ability to interact with other molecules, can be imparted to a polymer matrix.

When used as a monomer, the morpholine and ketone functionalities can be incorporated into the polymer backbone, leading to materials with tailored properties. The presence of the morpholine ring can enhance the thermal stability and solubility of the resulting polymer, while the ketone group provides a site for further chemical modification or cross-linking.

Surface Functionalization of Nanomaterials

The functionalization of nanomaterial surfaces is crucial for their application in various fields, including nanomedicine and catalysis. nih.govrsc.org this compound and its derivatives can be used to modify the surface of nanoparticles, altering their physical and chemical properties. nih.gov The morpholine group can be attached to the nanoparticle surface, providing a hydrophilic character and improving dispersibility in aqueous media. nih.gov Furthermore, the ketone functionality offers a reactive handle for the subsequent attachment of other molecules, such as targeting ligands or therapeutic agents, enabling the development of multifunctional nanomaterials for targeted drug delivery or advanced sensing applications. nih.govrsc.org

Catalysis and Organocatalysis Utilizing Morpholine Functionality

The morpholine moiety is a key structural feature in a variety of organocatalysts. nih.govfrontiersin.org While pyrrolidine-based catalysts have been more extensively studied, recent research has highlighted the potential of morpholine-containing compounds in asymmetric catalysis. nih.govfrontiersin.org The nitrogen atom in the morpholine ring can participate in the formation of enamines, which are crucial intermediates in many organocatalytic reactions, such as Michael additions. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 1 Morpholin 4 Ylacetone

Hyphenated Chromatographic Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the analysis of 1-Morpholin-4-ylacetone, especially within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the compound from a mixture in the gas phase, followed by its ionization and detection by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

For instance, a study on the analysis of related morpholine (B109124) compounds demonstrated the effectiveness of GC-MS with a DB-1701 column for achieving good separation and response. nih.gov The method involved a specific temperature program and a split injection mode to ensure accurate quantification. nih.gov Derivatization techniques can also be employed to improve the volatility and thermal stability of the analyte, enhancing its detection by GC-MS. nih.gov The precision and accuracy of GC-MS methods are typically high, with reported repeatability and reproducibility values often falling below 15% coefficient of variation (%CV). mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. In this method, this compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer. This technique offers excellent specificity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.

A validated LC-MS/MS method for the detection of synthetic cathinones, a class of compounds structurally related to this compound, demonstrated a total run time of 13 minutes with elution of all analytes within 8.2 minutes. nih.gov Such methods often utilize a C18 column and a gradient elution with mobile phases consisting of formic acid in water and acetonitrile. researchgate.nethplc.eu The validation of these methods typically includes assessments of linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). nih.govnih.gov For example, a method for morpholine residue analysis in fruit commodities using hydrophilic interaction liquid chromatography with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS) reported an LOQ of 0.01 µg/g and a method detection limit (MDL) ranging from 0.0010 to 0.0040 µg/g. nih.gov

Interactive Data Table: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation in the gas phase followed by mass analysis. | Separation in the liquid phase followed by tandem mass analysis. |

| Analytes | Volatile and semi-volatile compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |

| Derivatization | Often required to improve volatility and stability. nih.gov | Generally not required. |

| Sensitivity | High, with MDLs in the µg/kg range reported for related compounds. nih.gov | Very high, with LOQs in the ng/mL to µg/g range. nih.govnih.gov |

| Selectivity | Good, based on retention time and mass spectrum. | Excellent, due to MRM transitions. nih.gov |

| Sample Throughput | Moderate. | High, with run times often under 15 minutes. nih.gov |

Electrochemical Sensing Platforms for Real-Time Detection

Electrochemical sensors offer a promising avenue for the rapid and real-time detection of this compound. These devices work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with a specially designed electrode surface.

The development of these sensors often involves modifying the electrode with materials that enhance sensitivity and selectivity. Metal-organic frameworks (MOFs) are one such class of materials, prized for their high surface area and porosity. up.ac.za However, their low conductivity can be a limitation. To overcome this, redox-active materials can be incorporated into MOFs to create composites. up.ac.za For example, phthalocyanine-MOF composites have been shown to be effective electro-catalysts for the detection of environmental pollutants. up.ac.za

The fabrication of these sensors typically involves immobilizing the composite material onto a glassy carbon electrode (GCE). up.ac.za The electrochemical response is then recorded using techniques like cyclic voltammetry. The modified electrodes often show improved oxidation signals compared to unmodified electrodes, indicating enhanced catalytic activity towards the target analyte. up.ac.za The limit of detection for such sensors can be in the millimolar (mM) range. up.ac.za

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful separation technique known for its high efficiency, short analysis times, and minimal sample and solvent consumption. diva-portal.org It separates analytes based on their charge-to-size ratio in an electric field. mdpi.com

Capillary Zone Electrophoresis (CZE):

CZE is the most common mode of CE, where separation occurs in a free solution within a capillary. diva-portal.orgnih.gov The principle relies on differences in electrophoretic mobility, which is influenced by the analyte's charge, size, and the viscosity of the buffer solution. nih.gov The fused silica (B1680970) capillary contains silanol (B1196071) groups that, when ionized in a buffer, contribute to the electroosmotic flow (EOF), which drives the bulk flow of liquid through the capillary. diva-portal.orgnih.gov

CE methods are particularly advantageous for the analysis of pharmaceuticals and can often be used with minimal sample pre-treatment, even for complex matrices like urine and blood plasma. nih.gov The high selectivity of CE makes it a valuable tool for impurity profiling of drugs. nih.gov The development of CE methods involves optimizing parameters such as the background electrolyte (BGE), pH, applied voltage, and capillary temperature to achieve the desired separation. mdpi.com

Interactive Data Table: Key Parameters in Capillary Electrophoresis Method Development

| Parameter | Description | Impact on Separation |

| Background Electrolyte (BGE) | The buffer solution filling the capillary. | Controls pH, conductivity, and interacts with the capillary wall, affecting EOF. diva-portal.org |

| pH | The acidity or basicity of the BGE. | Determines the charge of the analyte and the capillary wall, influencing electrophoretic mobility and EOF. nih.gov |

| Applied Voltage | The electric field applied across the capillary. | Affects the migration speed of analytes and the EOF. Higher voltage generally leads to faster separations but can generate Joule heating. mdpi.com |

| Capillary Temperature | The temperature of the capillary during separation. | Influences buffer viscosity and analyte mobility. mdpi.com |

| Additives | Substances added to the BGE, such as cyclodextrins or ionic liquids. | Can be used to separate neutral compounds or enantiomers by creating a pseudo-stationary phase. mdpi.com |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays are analytical methods based on the measurement of light absorption or emission by a substance. While direct assays for this compound are not extensively documented in the provided search results, the principles of these techniques can be applied to its quantification.

Spectrophotometry:

This technique measures the amount of light absorbed by a sample at a specific wavelength. For a compound to be analyzed by spectrophotometry, it must possess a chromophore, a part of the molecule that absorbs light. If this compound does not have a strong enough chromophore, a derivatization reaction can be used to introduce one. The concentration of the analyte is then determined by relating the absorbance to a standard curve.

Fluorometry:

Fluorometry is a more sensitive technique that measures the light emitted by a fluorescent compound (a fluorophore). Similar to spectrophotometry, if this compound is not naturally fluorescent, it can be reacted with a fluorescent labeling agent. The intensity of the emitted light is proportional to the concentration of the analyte.

The development of both spectrophotometric and fluorometric assays would involve:

Identifying a suitable derivatizing agent that reacts specifically and quantitatively with this compound.

Optimizing the reaction conditions (e.g., pH, temperature, reaction time).